tert-Butyl2,6-diphenylisonicotinate
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Overview
Description
tert-Butyl2,6-diphenylisonicotinate is an organic compound that belongs to the class of isonicotinates It is characterized by the presence of a tert-butyl group and two phenyl groups attached to the isonicotinic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl2,6-diphenylisonicotinate typically involves the esterification of 2,6-diphenylisonicotinic acid with tert-butyl alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of esterification and purification apply. Large-scale production would likely involve continuous flow reactors and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl2,6-diphenylisonicotinate can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl groups can yield quinones, while reduction of a nitro group would produce an amine derivative.
Scientific Research Applications
tert-Butyl2,6-diphenylisonicotinate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-Butyl2,6-diphenylisonicotinate involves its interaction with molecular targets through its functional groups. The tert-butyl group provides steric hindrance, while the phenyl groups offer π-π interactions. These interactions can influence the compound’s binding affinity and specificity towards various biological targets, such as enzymes and receptors .
Comparison with Similar Compounds
Similar Compounds
2,6-Diphenylisonicotinic acid: Lacks the tert-butyl group, making it less sterically hindered.
tert-Butyl2,6-diphenylpyridine: Similar structure but with a pyridine core instead of isonicotinic acid.
tert-Butyl2,6-diphenylbenzoate: Contains a benzoate group instead of isonicotinate .
Uniqueness
tert-Butyl2,6-diphenylisonicotinate is unique due to the combination of the tert-butyl group and the isonicotinic acid core, which provides distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new materials and drugs.
Properties
Molecular Formula |
C22H21NO2 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
tert-butyl 2,6-diphenylpyridine-4-carboxylate |
InChI |
InChI=1S/C22H21NO2/c1-22(2,3)25-21(24)18-14-19(16-10-6-4-7-11-16)23-20(15-18)17-12-8-5-9-13-17/h4-15H,1-3H3 |
InChI Key |
MJGZEZJKSKITKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC(=NC(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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